molecular formula C16H22O2 B082394 Geroquinol CAS No. 10457-66-6

Geroquinol

Cat. No.: B082394
CAS No.: 10457-66-6
M. Wt: 246.34 g/mol
InChI Key: ZSCRTFONTNMQBL-NTUHNPAUSA-N
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Scientific Research Applications

GEROQUINOL has a wide range of scientific research applications:

Preparation Methods

GEROQUINOL can be synthesized through various methods. A common preparation method involves forming an intermediate by reacting benzoquinone with acetic anhydride, followed by reducing the intermediate with methanol . This method is widely used due to its efficiency and the relatively mild reaction conditions required.

Chemical Reactions Analysis

GEROQUINOL undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: this compound can undergo substitution reactions where the hydrogen atoms on the benzene ring are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of GEROQUINOL involves its ability to scavenge free radicals and protect cells from oxidative stress. It targets molecular pathways involved in the cellular response to radiation, thereby reducing the damage caused by radiation exposure .

Comparison with Similar Compounds

GEROQUINOL is similar to other polyprenylhydroquinones, such as:

  • Geranyl-1,4-benzenediol
  • 2-diprenyl-1,4-hydroquinone
  • trans-1,4-dihydroxy-2-(3,7-dimethyl-2,6-octadienyl)benzene

What sets this compound apart is its unique combination of radioprotective properties and its role as a major contact allergen .

Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11,17-18H,4,6,8H2,1-3H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCRTFONTNMQBL-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893651
Record name Geroquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10457-66-6
Record name 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10457-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Geroquinol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geroquinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEROQUINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4155989DN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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